

potential therapeutic targets of N-allyl-9-methyl-9H-purin-6-amine

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Compound of Interest

Compound Name: *N-allyl-9-methyl-9H-purin-6-amine*

Cat. No.: *B1661412*

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An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding "**N-allyl-9-methyl-9H-purin-6-amine**." This suggests that the compound may be a novel chemical entity that has not been extensively studied or that research pertaining to it has not been published.

Therefore, this technical guide will adopt a predictive and methodological approach. By examining the structural features of **N-allyl-9-methyl-9H-purin-6-amine**—specifically, the purine scaffold, the N-allyl substitution, and the 9-methyl group—we can hypothesize potential therapeutic targets based on the known activities of structurally analogous compounds. This document will serve as a roadmap for researchers and drug development professionals to investigate the therapeutic potential of this molecule.

Structural Analysis and Predicted Bioactivity

N-allyl-9-methyl-9H-purin-6-amine belongs to the class of N-substituted adenine derivatives. The core purine structure is a well-established pharmacophore that interacts with a wide range of biological targets, primarily due to its resemblance to endogenous purines like adenine and guanine.

- **Purine Scaffold:** This component is known to interact with ATP-binding sites of various enzymes, including protein kinases and polymerases. It is also the key structural element of adenosine and guanosine, suggesting potential interactions with purinergic receptors.

- **N-allyl Group:** The presence of an allyl group at the N6 position can influence the compound's binding affinity and selectivity for different targets. Allyl groups can participate in hydrophobic and van der Waals interactions within a binding pocket, potentially conferring selectivity over endogenous ligands.
- **9-methyl Group:** The methylation at the N9 position prevents the formation of a glycosidic bond, meaning the compound is not a nucleoside analog. This modification can enhance metabolic stability and alter the binding mode compared to naturally occurring nucleosides.

Based on these features, the primary hypothesized therapeutic targets for **N-allyl-9-methyl-9H-purin-6-amine** fall into two major classes: Protein Kinases and Adenosine Receptors.

Potential Therapeutic Target Class: Protein Kinases

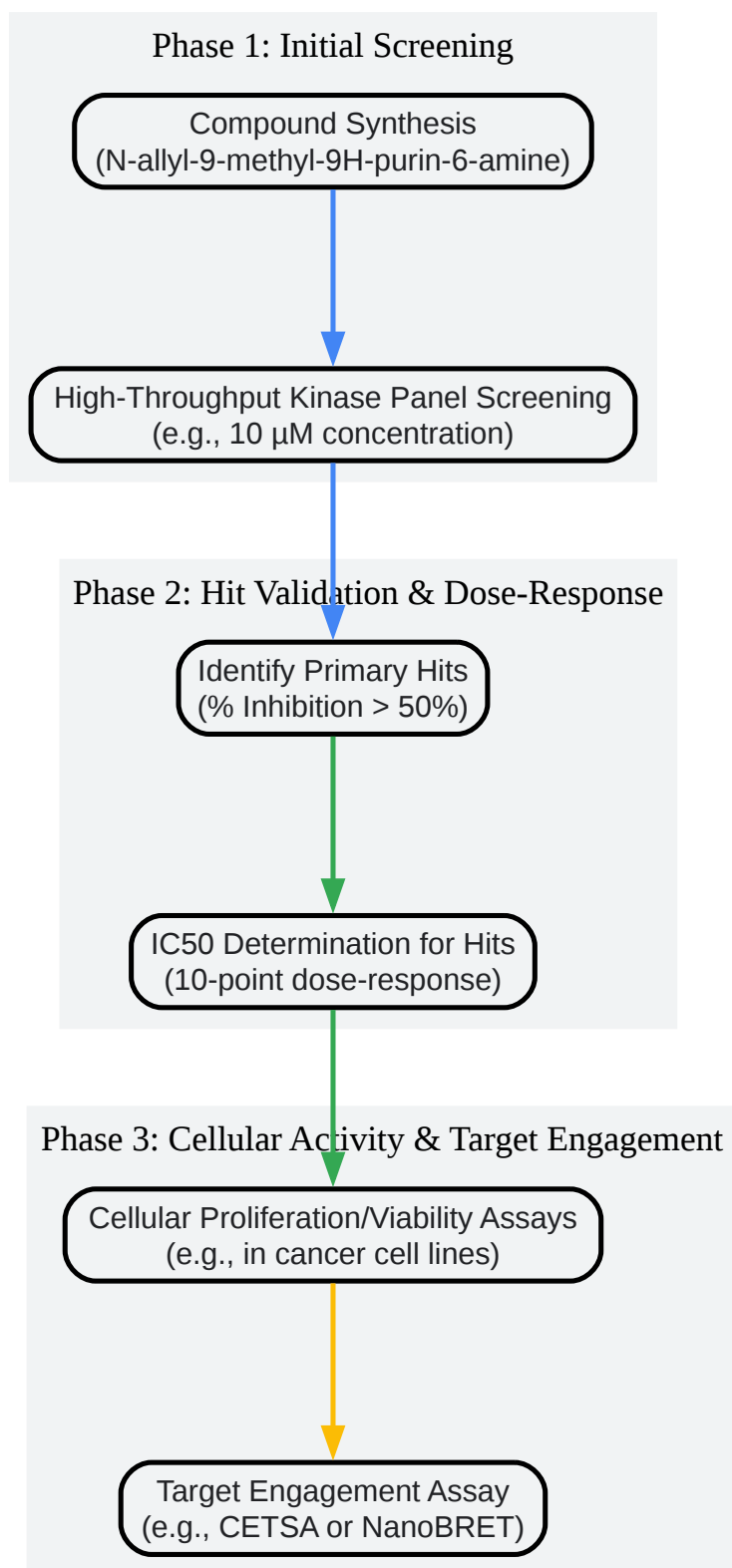
Many N6-substituted purine derivatives are known to exhibit inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Rationale for Kinase Inhibition

The adenine-like core of **N-allyl-9-methyl-9H-purin-6-amine** can mimic ATP, enabling it to bind to the highly conserved ATP-binding pocket of protein kinases. The N-allyl and 9-methyl substitutions can then confer selectivity for specific kinase subfamilies.

Proposed Experimental Workflow for Kinase Profiling

To identify which of the 500+ human kinases may be targeted by this compound, a systematic screening approach is recommended.



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Caption: Proposed experimental workflow for identifying and validating protein kinase targets.

Detailed Experimental Protocols

Protocol 2.3.1: High-Throughput Kinase Panel Screening

- Objective: To perform a broad screen of **N-allyl-9-methyl-9H-purin-6-amine** against a large panel of recombinant human protein kinases.
- Materials:
 - **N-allyl-9-methyl-9H-purin-6-amine** stock solution (e.g., 10 mM in DMSO).
 - Commercially available kinase panel (e.g., DiscoverX KINOMEScan™ or Promega ADP-Glo™).
 - Appropriate kinase-specific substrates and ATP.
 - Assay plates (e.g., 384-well).
 - Plate reader compatible with the assay technology (e.g., luminescence or fluorescence).
- Methodology:
 1. Prepare a working solution of the compound at the desired screening concentration (e.g., 10 μ M) in the appropriate assay buffer.
 2. Dispense the recombinant kinase, substrate, and ATP into the assay plate wells.
 3. Add the compound or DMSO (vehicle control) to the respective wells.
 4. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
 5. Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the remaining ATP.
 6. Measure the signal (e.g., luminescence) using a plate reader.
 7. Calculate the percent inhibition relative to the vehicle control.

Protocol 2.3.2: IC50 Determination

- Objective: To determine the potency of the compound against the validated kinase "hits."
- Methodology:
 1. Perform a serial dilution of the compound to create a 10-point concentration gradient (e.g., from 100 μ M to 1 nM).
 2. Follow the same procedure as the primary screen, but with the different concentrations of the compound.
 3. Plot the percent inhibition against the logarithm of the compound concentration.
 4. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

Should this compound show activity, the data could be presented as follows:

Table 1: Kinase Inhibition Profile of **N-allyl-9-methyl-9H-purin-6-amine**

Kinase Target	Percent Inhibition at 10 μ M	IC50 (nM)
Kinase A	95%	50
Kinase B	88%	120
Kinase C	62%	800
Kinase D	15%	>10,000

Potential Therapeutic Target Class: Adenosine Receptors

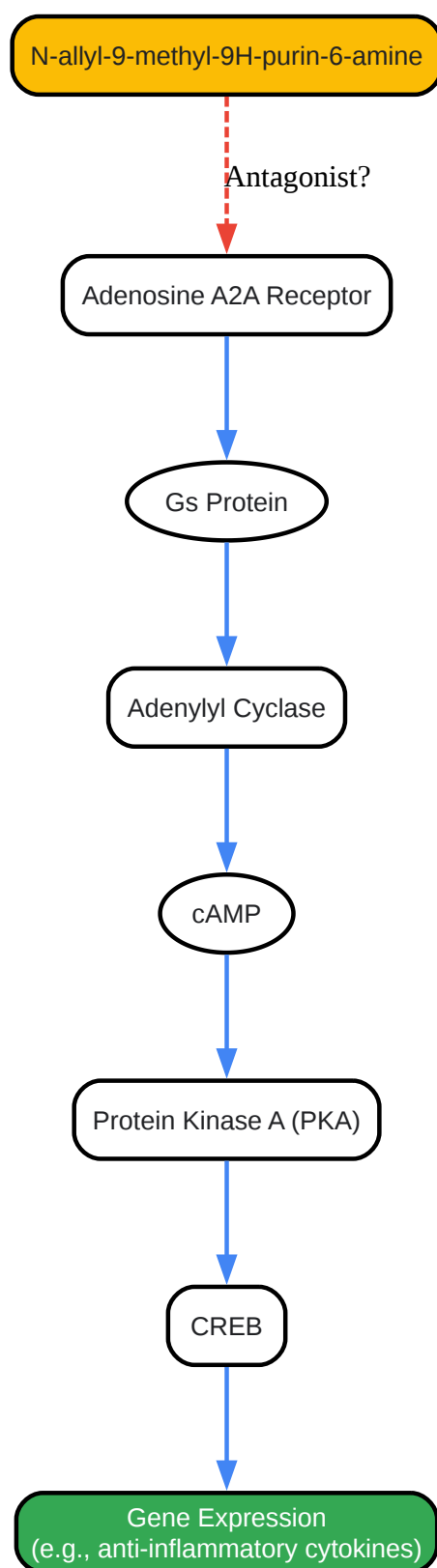
The structural similarity of the compound to adenosine suggests it may act as a ligand for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.

Rationale for Adenosine Receptor Modulation

N6-substituted adenosine analogs are well-known modulators of adenosine receptors. The N-allyl group could confer selectivity for a specific receptor subtype. The 9-methyl group would prevent agonism via the canonical ribose-dependent pathway, suggesting a potential role as an antagonist or an allosteric modulator.

Proposed Signaling Pathway Analysis

If the compound is found to modulate an adenosine receptor, for instance, the A2A receptor, its downstream signaling effects would need to be investigated.



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Caption: Hypothesized antagonistic action on the A2A receptor signaling pathway.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assay

- Objective: To determine if the compound binds to adenosine receptors and to measure its binding affinity (K_i).
- Materials:
 - Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
 - A suitable radioligand for each receptor (e.g., [^3H]DPCPX for A1, [^3H]ZM241385 for A2A).
 - **N-allyl-9-methyl-9H-purin-6-amine.**
 - Scintillation fluid and a scintillation counter.
- Methodology:
 1. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
 2. After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
 3. Measure the radioactivity of the filter-bound complex using a scintillation counter.
 4. Calculate the specific binding and determine the K_i value using the Cheng-Prusoff equation.

Protocol 3.3.2: cAMP Functional Assay

- Objective: To determine if the compound acts as an agonist or antagonist at the A2A receptor.
- Methodology:
 1. Use a cell line stably expressing the human A2A receptor (e.g., HEK293-A2A).

2. Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a known A2A agonist (e.g., NECA) at its EC80 concentration.
3. Agonist mode: Incubate the cells with varying concentrations of the test compound alone.
4. After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
5. For antagonism, calculate the IC50 for the inhibition of the agonist-induced cAMP response.

Hypothetical Data Presentation

Table 2: Adenosine Receptor Binding and Functional Activity

Receptor Subtype	Binding Affinity (K _i , nM)	Functional Activity	Potency (IC ₅₀ /EC ₅₀ , nM)
A1	>10,000	No activity	-
A2A	150	Antagonist	250 (IC ₅₀)
A2B	2,500	No activity	-
A3	8,000	No activity	-

Conclusion and Future Directions

While there is no direct experimental evidence available for **N-allyl-9-methyl-9H-purin-6-amine**, its chemical structure strongly suggests potential interactions with protein kinases and adenosine receptors. The experimental workflows and protocols outlined in this guide provide a comprehensive strategy for elucidating its mechanism of action and identifying its primary therapeutic targets.

Future research should focus on the synthesis of this compound followed by the systematic screening and validation studies proposed herein. Positive findings would warrant further investigation into its cellular effects, in vivo efficacy in relevant disease models, and

subsequent preclinical development. This structured approach will be critical in unlocking the potential therapeutic value of this novel chemical entity.

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